![molecular formula C18H39BO2 B1196986 Octadecylboronic acid CAS No. 4445-09-4](/img/structure/B1196986.png)
Octadecylboronic acid
Overview
Description
Octadecylboronic acid, also known as 1-Stearylboronic acid or 1-OCTADECANEBORONIC ACID, is a compound with the molecular formula C18H39BO2 . It has a molecular weight of 298.3 g/mol .
Synthesis Analysis
Boronic acids, including Octadecylboronic acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates .
Molecular Structure Analysis
The molecular structure of Octadecylboronic acid is represented by the InChI code InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19 (20)21/h20-21H,2-18H2,1H3
. The Canonical SMILES representation is B (CCCCCCCCCCCCCCCCCC) (O)O
.
Physical And Chemical Properties Analysis
Octadecylboronic acid has a molecular weight of 298.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 17 . Its exact mass is 298.3043106 g/mol, and it has a topological polar surface area of 40.5 Ų .
Scientific Research Applications
Sensing Applications
Octadecylboronic acid is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The unique interactions of boronic acids with proteins enable their use in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein functions and interactions within biological systems .
Separation Technologies
OBA’s interaction with diols also allows for its application in separation technologies. This is particularly useful in the purification processes of biomolecules, where specific binding and release are required .
Development of Therapeutics
Boronic acids, including OBA, are being explored for their potential in therapeutic development. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .
Electrophoresis of Glycated Molecules
OBA has been employed in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which affects the structure and function of proteins and is related to various diseases .
Analytical Methods and Controlled Release Systems
OBA is used as a building material for microparticles in analytical methods. Additionally, it finds application in polymers for the controlled release of substances like insulin, which is crucial for diabetes management .
Detection of Neurotransmitter Levels
A notable application of OBA is in the detection of dopamine levels, which is vital for diagnosing neurological conditions such as Parkinson’s disease. A bioluminescent device containing OBA has been developed for this purpose, although it requires further refinement for clinical sensitivity .
Carbohydrate Chemistry and Glycobiology
Lastly, OBA plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental components of living organisms .
Safety and Hazards
Mechanism of Action
Target of Action
Octadecylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary target of Octadecylboronic acid in this context is the palladium catalyst, to which it donates a carbon group during the transmetalation step of the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, Octadecylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This is a nucleophilic process where the carbon group from the boron compound (Octadecylboronic acid) is transferred to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
For instance, boric acid has been reported to inhibit biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors . More research is needed to elucidate the specific biochemical pathways affected by Octadecylboronic acid.
Result of Action
The primary result of Octadecylboronic acid’s action in the context of Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science
Action Environment
The action, efficacy, and stability of Octadecylboronic acid can be influenced by various environmental factors. For instance, in the context of Suzuki-Miyaura coupling, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can significantly impact the efficiency of the reaction . Furthermore, the stability of Octadecylboronic acid may be affected by factors such as temperature, humidity, and pH. More research is needed to fully understand how these and other environmental factors influence the action of Octadecylboronic acid.
properties
IUPAC Name |
octadecylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBMZFQJKWYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196181 | |
Record name | 1-Stearylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylboronic acid | |
CAS RN |
4445-09-4 | |
Record name | 1-Stearylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Stearylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?
A1: The research paper [] describes a system where octadecylboronic acid is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of octadecylboronic acid interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.
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